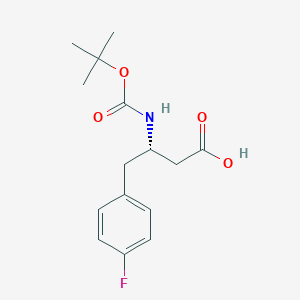

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the butanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the butanoic acid moiety.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Role as a Building Block

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for the introduction of the fluorophenyl group, which can enhance biological activity and selectivity in drug design.

Peptide Synthesis

This compound is often utilized in peptide synthesis due to its amino acid-like structure. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the construction of complex peptides that may exhibit therapeutic properties.

Anticancer Agents

Research indicates that derivatives of this compound have been investigated for their potential anticancer activities. For instance, compounds derived from this precursor have shown efficacy against specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.

Neurological Disorders

Studies have explored the use of this compound in developing treatments for neurological disorders such as Alzheimer's disease. The incorporation of fluorinated phenyl groups has been linked to improved blood-brain barrier penetration, enhancing the compound's potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to its target through hydrophobic interactions and hydrogen bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: Lacks the Boc protecting group.

(S)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the fluorine atom on the phenyl ring.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both the Boc protecting group and the fluorophenyl group. The Boc group provides stability during synthetic procedures, while the fluorophenyl group enhances the compound’s reactivity and binding properties.

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, commonly referred to as Boc-(S)-4-(4-fluorophenyl)butanoic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the presence of a fluorinated phenyl moiety, which can influence its pharmacological properties.

- Molecular Formula : C₁₅H₁₈FNO₄

- Molecular Weight : 297.32 g/mol

- CAS Number : 218608-97-0

- Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of various bioactive compounds, particularly in the development of inhibitors for enzymes involved in metabolic pathways. The fluorinated phenyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and potency against specific biological targets.

Biological Activity Overview

-

Enzyme Inhibition :

- The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and is a target for diabetes treatment. The incorporation of fluorine into the structure has been shown to enhance binding affinity and selectivity towards DPP-IV compared to non-fluorinated analogs .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: DPP-IV Inhibition

A study focused on the synthesis of various Boc-protected amino acids demonstrated that this compound showed a significant increase in DPP-IV inhibition compared to its non-fluorinated counterparts. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting high potential for therapeutic applications in managing type 2 diabetes .

Case Study 2: Antimicrobial Activity

In vitro assays conducted on derivatives of this compound revealed notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of the fluorine atom was critical for enhancing antimicrobial potency, likely due to increased lipophilicity facilitating membrane penetration .

Table 1: Biological Activity Summary

Propriétés

IUPAC Name |

(3S)-4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGMJLZICKHWIR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375836 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-97-0 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.